6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. The initial step often includes the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by the introduction of the vinyl and piperidinyl groups. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Bromomethyl methyl ether: A compound used in various chemical syntheses.
Uniqueness
6-[2-(3,4-dimethoxyphenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23N5O4S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H23N5O4S2/c1-27-15-8-6-13(11-16(15)28-2)7-9-17-22-24-18(20-21-19(24)29-17)14-5-4-10-23(12-14)30(3,25)26/h6-9,11,14H,4-5,10,12H2,1-3H3/b9-7+ |
InChI Key |
DYARBQOTSQMSIJ-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC |
Origin of Product |
United States |
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